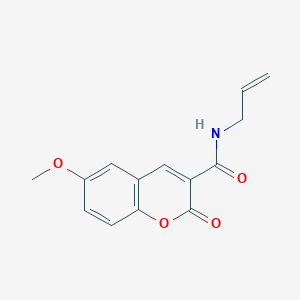

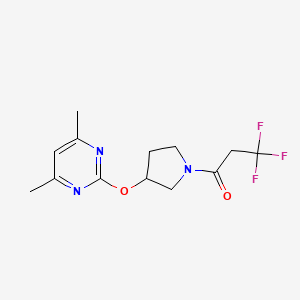

N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

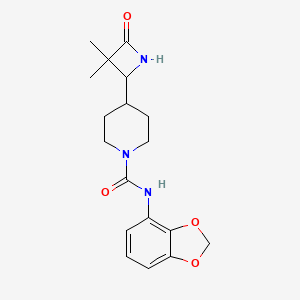

“N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a chemical compound categorized as a chromene derivative. It is a coumarin derivative with a phenylamide substituent at position 3 of the coumarin ring . Coumarins are recognized as privileged structures for drug-discovery programs due to their synthetic accessibility and substitution variability .

Molecular Structure Analysis

The molecules of this compound display intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecules . The supramolecular structures feature C—H O hydrogen bonds and π–π interactions .Chemical Reactions Analysis

While specific chemical reactions involving “N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” are not detailed in the available data, coumarin derivatives have been intensively screened for different biological properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Chromene derivatives, including N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide, are synthesized through various chemical reactions, showcasing their structural diversity and adaptability for different scientific purposes. For instance, Reis et al. (2013) detailed the crystallization and structural analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, highlighting the importance of such compounds in crystallography and materials science due to their unique conformations and potential for forming polymorphs (Reis et al., 2013).

Biological Activities

Chromene derivatives have been extensively studied for their biological activities, including their potential as therapeutic agents. Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system, finding that certain derivatives exhibited good anti-acetylcholinesterase activity and neuroprotective effects, suggesting their utility in Alzheimer's disease research (Saeedi et al., 2017). Similarly, other studies have focused on synthesizing chromene derivatives for antimicrobial and antioxidant activities, indicating the potential of N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide in related applications (Chitreddy & Shanmugam, 2017).

Chemical Properties and Applications

The chemical properties of chromene derivatives, including solvatochromism and fluorescence, make them valuable for various scientific applications. For example, the synthesis and study of fluorescent-tagged polyacrylate-based scale inhibitors demonstrate the utility of chromene derivatives in developing novel materials with specific optical properties, which could be relevant for N-allyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide in materials science and sensor technology (Popov et al., 2017).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential biological activities, given the known properties of coumarin derivatives . Additionally, more research could be conducted to understand its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Propiedades

IUPAC Name |

6-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-6-15-13(16)11-8-9-7-10(18-2)4-5-12(9)19-14(11)17/h3-5,7-8H,1,6H2,2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBYRSNSRNGTDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]cyclohexene-1-carboxylate](/img/structure/B2672857.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide](/img/structure/B2672861.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(4-methoxyphenoxy)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2672864.png)

![1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2672874.png)

![N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/no-structure.png)